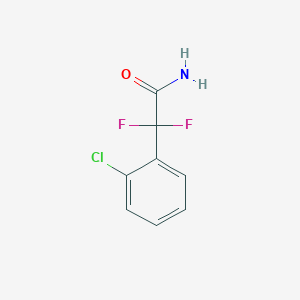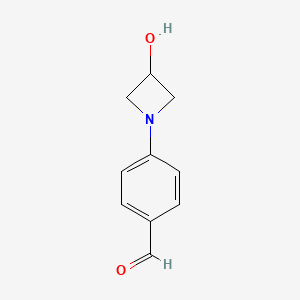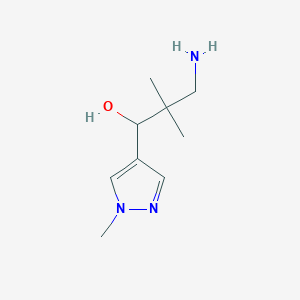
3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C10H11F2NO It is characterized by the presence of an amino group, a difluorophenyl group, and a cyclobutanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutanol Ring: The cyclobutanol ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and difluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmacological tool.
Industry: It can be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and difluorophenyl group may play key roles in its binding to target molecules, influencing its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)cyclobutan-1-ol: Lacks the amino group, which may result in different chemical and biological properties.
3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-one:
3-((3,5-Difluorophenyl)amino)-3-methylbutan-1-ol: Contains a methyl group and a different structural arrangement, which may affect its properties and uses.
Uniqueness
3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol is unique due to the combination of its amino group, difluorophenyl group, and cyclobutanol ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-amino-3-(3,5-difluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11F2NO/c11-7-1-6(2-8(12)3-7)10(13)4-9(14)5-10/h1-3,9,14H,4-5,13H2 |
InChI Key |
XUXDORPACCCLKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC(=CC(=C2)F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-Propyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13161980.png)
![1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one](/img/structure/B13161983.png)
